DFG-Out Conformation Binding Preference
K03861 exhibits a 5.2-fold higher binding affinity for the DFG-out stabilized CDK2 double mutant (C118L/A144C) compared to wild-type CDK2 (Kd = 9.7 nM vs. 50 nM). In the presence of bound cyclin B, which stabilizes the active DFG-in conformation, the Kd for the same mutant increases 13.8-fold to 134.1 nM [1]. This cyclin-dependent affinity shift is a direct consequence of K03861's type II binding mode and distinguishes it from type I inhibitors such as CVT-313, which exhibit no comparable cyclin-modulated binding [2].
| Evidence Dimension | Binding affinity (Kd) for CDK2 conformations |
|---|---|
| Target Compound Data | CDK2(WT) Kd = 50 nM; CDK2(C118L/A144C) Kd = 9.7 nM; CDK2(C118L/A144C) + cycB Kd = 134.1 nM |
| Comparator Or Baseline | Wild-type CDK2 Kd = 50 nM (baseline); CDK2(C118L/A144C) + cycB Kd = 134.1 nM (cyclin-stabilized active state) |
| Quantified Difference | 5.2-fold higher affinity for inactive-state mutant vs. WT (9.7 vs. 50 nM); 13.8-fold reduced affinity when cyclin B is bound (134.1 vs. 9.7 nM) |
| Conditions | In vitro binding assay; isothermal titration calorimetry (ITC); 50 mM HEPES, pH 7.5, 300 mM NaCl, 2°C [1][3] |
Why This Matters
This quantitative conformational selectivity confirms K03861 as a bona fide type II DFG-out binder, enabling researchers to specifically probe inactive-state CDK2 pharmacology while avoiding off-target effects associated with type I inhibitors that cannot discriminate between active and inactive kinase conformations.
- [1] Alexander LT, Möbitz H, Drueckes P, et al. Type II Inhibitors Targeting CDK2. ACS Chem Biol. 2015;10(9):2116-2125. PMID: 26158339 View Source
- [2] Talapati SR, Nataraj V, Pothuganti M, et al. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Acta Crystallogr F Struct Biol Commun. 2020;76(Pt 8):350-356. PMID: 32744246 View Source
- [3] BindingDB Entry BDBM154576. K03861 (1) Kd and IC50 Data. pH 7.5, 2°C, ITC assay. View Source
